N-(3-bromophenyl)-4-tert-butylbenzamide
Description
N-(3-Bromophenyl)-4-tert-butylbenzamide (IUPAC name: N-(3-bromophenyl)-4-(tert-butyl)benzamide) is a halogenated benzamide derivative characterized by a bromine atom at the 3-position of the aniline ring and a bulky tert-butyl group at the para position of the benzamide moiety (Fig. 1).
Properties
Molecular Formula |
C17H18BrNO |
|---|---|
Molecular Weight |
332.2 g/mol |
IUPAC Name |
N-(3-bromophenyl)-4-tert-butylbenzamide |
InChI |
InChI=1S/C17H18BrNO/c1-17(2,3)13-9-7-12(8-10-13)16(20)19-15-6-4-5-14(18)11-15/h4-11H,1-3H3,(H,19,20) |
InChI Key |
ZXUFWXHZCWBUGI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Br |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Aromatic Rings
Nitro-Substituted Analogs
- N-(2-Nitrophenyl)-4-bromo-benzamide (): Features a nitro group at the 2-position of the aniline ring. Crystallographic data reveal two molecules (A and B) per asymmetric unit, indicating distinct packing behavior due to nitro-group steric effects .
- 4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) (): Combines nitro and methoxy substituents. The methoxy group at the 4-position improves solubility in polar solvents, contrasting with the tert-butyl group’s hydrophobicity in the target compound .
Methoxy- and Trimethoxy-Substituted Analogs
- N-(3-Bromophenyl)-3,4,5-trimethoxybenzamide (): Substitutes the tert-butyl group with three methoxy groups. The trimethoxy configuration increases polarity and hydrogen-bonding capacity, likely altering solubility and biological target interactions compared to the tert-butyl variant .
- N-(4-Bromophenyl)-4-(4-methoxybenzamido)benzamide (Compound 3 in ): Contains a methoxybenzamido side chain, which may enhance binding to enzymes like glyoxalase due to additional hydrogen-bonding sites .
Amino-Substituted Analogs
- N-(3-Aminophenyl)-4-tert-butylbenzamide (): Replaces bromine with an amino group.
Physicochemical Properties
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